REACTION_CXSMILES
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[CH:1]1[CH:6]=[C:5]([C:7](O)=[O:8])[C:4]([SH:10])=[CH:3][CH:2]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>S(=O)(=O)(O)O>[F:11][C:12]1[C:17]2[C:7](=[O:8])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[S:10][C:16]=2[C:15]([OH:18])=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
39.32 g
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Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)S
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
ice
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Quantity
|
4 L
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The red solution was then stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
the resulting red solid was filtered off
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Type
|
ADDITION
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Details
|
treated with ammonia solution until pH 6
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Type
|
FILTRATION
|
Details
|
was re-filtered
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Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.48 g | |
YIELD: PERCENTYIELD | 70.8% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |